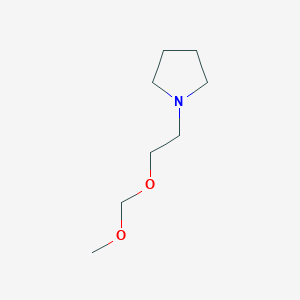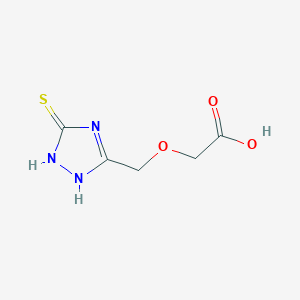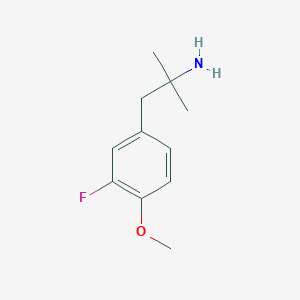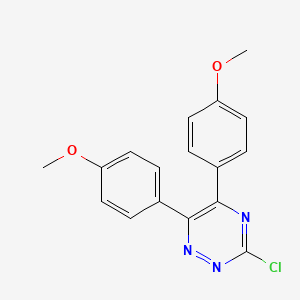![molecular formula C9H11BrO2 B8680131 [3-(bromomethyl)-5-methoxyphenyl]methanol](/img/structure/B8680131.png)
[3-(bromomethyl)-5-methoxyphenyl]methanol
Descripción general
Descripción
[3-(bromomethyl)-5-methoxyphenyl]methanol is an organic compound with a benzene ring substituted with bromomethyl, hydroxymethyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [3-(bromomethyl)-5-methoxyphenyl]methanol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxymethyl-5-methoxy-benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: [3-(bromomethyl)-5-methoxyphenyl]methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Major Products:
Substitution: 1-Azidomethyl-3-hydroxymethyl-5-methoxy-benzene.
Oxidation: 1-Bromomethyl-3-formyl-5-methoxy-benzene.
Reduction: 1-Methyl-3-hydroxymethyl-5-methoxy-benzene.
Aplicaciones Científicas De Investigación
[3-(bromomethyl)-5-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(bromomethyl)-5-methoxyphenyl]methanol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the hydroxymethyl group is converted to a formyl or carboxyl group through the transfer of electrons to the oxidizing agent.
Comparación Con Compuestos Similares
1-Bromomethyl-3-methoxy-5-methylbenzene: Similar structure but with a methyl group instead of a hydroxymethyl group.
1-Bromo-3-bromomethyl-5-methoxy-benzene: Similar structure but with an additional bromine atom.
1-Bromo-3-methoxy-5-nitrobenzene: Similar structure but with a nitro group instead of a hydroxymethyl group.
Uniqueness: [3-(bromomethyl)-5-methoxyphenyl]methanol is unique due to the presence of both bromomethyl and hydroxymethyl groups on the same benzene ring, which allows for a diverse range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
[3-(bromomethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,11H,5-6H2,1H3 |
Clave InChI |
LVTGGKXMJNUTAC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CBr)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B8680060.png)

![Methyl 3-{[(1-ethoxyethylidene)amino]oxy}propanoate](/img/structure/B8680074.png)








